PRN1371 - 1802929-43-6

PRN1371

Catalog Number: EVT-279972
CAS Number: 1802929-43-6
Molecular Formula: C26H30Cl2N6O4
Molecular Weight: 561.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as PRN1371, is a novel, investigational small molecule classified as a kinase inhibitor. [] [] Specifically, it acts as an irreversible, covalent pan-inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. [] This classification stems from its ability to form a permanent bond with its target, leading to sustained inhibition of FGFR activity. [] [] In scientific research, PRN1371 serves as a valuable tool for studying the role of FGFR signaling in various cellular processes and disease models.

Synthesis Analysis

The synthesis of PRN1371 begins with a 7-oxopyridopyrimidine core. [] The process involves incorporating a Michael acceptor strategically positioned to engage Cys488 in a covalent bond. [] Extensive structure-activity relationship (SAR) studies were conducted using a FRET-based biochemical occupancy assay to measure the durability of drug binding over time. []

Molecular Structure Analysis

PRN1371 contains a 7-oxopyridopyrimidine core scaffold. [] A key structural feature is the presence of a Michael acceptor, which facilitates the formation of a covalent bond with Cys488 within the active site of FGFR kinases. [] This covalent interaction underpins the drug's irreversible binding and prolonged inhibitory effect.

Mechanism of Action

PRN1371 functions as an irreversible, ATP-competitive inhibitor of FGFR1-4. [] [] It achieves this by forming a covalent bond with a cysteine residue (Cys488) located within the kinase domain of FGFRs. [] [] This covalent interaction blocks the binding of ATP, a molecule essential for kinase activity, thereby inhibiting the receptor's ability to phosphorylate downstream signaling molecules. [] This sustained inhibition of FGFR signaling disrupts crucial cellular processes, including proliferation and survival, in FGFR-dependent cancers. []

Physical and Chemical Properties Analysis

PRN1371 demonstrates favorable pharmacological properties, including good oral bioavailability and a moderate pharmacokinetic variability. [] This suggests efficient absorption and distribution within the body. [] The compound exhibits a dose-dependent pharmacokinetic profile, with minimal accumulation observed. []

Applications

PRN1371 has demonstrated efficacy in preclinical studies using both in vitro and in vivo models. It effectively inhibits the proliferation of various cancer cell lines driven by dysregulated FGFR signaling. [] These cell lines include RT4, RT112, SNU16, AN3-CA, LI7, JHH7, and OPM2, which are derived from bladder, gastric, and other cancer types. [] Notably, the drug shows efficacy against FGFR alterations, including mutations, fusions, and amplification, highlighting its potential as a therapeutic agent for a broad range of FGFR-driven cancers. [] []

In vivo studies using xenograft models further support the anti-tumor activity of PRN1371. [] The drug demonstrates significant tumor growth inhibition and even regression in models like the FGFR3-fusion expressing RT4 and FGFR2-amplified SNU16. [] Importantly, this efficacy is observed with both continuous and intermittent dosing regimens, suggesting the potential for flexible dosing schedules in a clinical setting. []

Future Directions
  • Clinical Development: Further investigation in clinical trials is crucial to determine the safety, efficacy, and optimal dosing regimens of PRN1371 in humans with FGFR-driven cancers. [] []
  • Biomarker Development: Identifying predictive biomarkers of response to PRN1371 will be essential for selecting patients most likely to benefit from this therapy. []

7-Oxopyridopyrimidine Derivatives

Compound Description: This refers to a class of chemical compounds containing the 7-oxopyridopyrimidine core. PRN1371 itself belongs to this class. The abstracts mention that a series of covalent inhibitors, starting from this core, were designed to incorporate a Michael acceptor to engage Cys488 in a covalent bond. []

Relevance: This class of compounds serves as the foundation for the development of PRN1371. By modifying the 7-oxopyridopyrimidine core and incorporating specific functional groups, researchers aimed to optimize the compound's interactions with FGFR and enhance its inhibitory activity. [] The Michael acceptor moiety, specifically, was crucial for achieving covalent binding. This highlights the importance of understanding the structure-activity relationships within this class for developing potent and selective FGFR inhibitors like PRN1371.

Properties

CAS Number

1802929-43-6

Product Name

PRN1371

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H30Cl2N6O4

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)

InChI Key

PUIXMSRTTHLNKI-UHFFFAOYSA-N

SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO

Synonyms

PRN-1371; PRN1371; PRN 1371.

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.